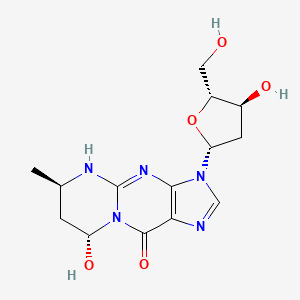
Cyclic 1,N(2)-propanodeoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclic 1,N(2)-propanodeoxyguanosine, also known as this compound, is a useful research compound. Its molecular formula is C14H19N5O5 and its molecular weight is 337.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Formation and Detection of Cyclic 1,N2-Propanodeoxyguanosine Adducts
Cyclic 1,N2-propanodeoxyguanosine adducts are primarily formed when reactive aldehydes interact with DNA. The formation of these adducts can be detected using advanced techniques such as high-performance liquid chromatography (HPLC) and 32P-post-labeling methods.
- Detection Techniques :
- 32P-Post-Labeling : This method has been adapted for reliable detection of cyclic adducts in various biological samples, allowing for quantification at low levels (as low as 3 adducts per 109 nucleotides) .
- HPLC : Utilized for separating and identifying different adducts formed from reactions with aldehydes like acrolein and crotonaldehyde .
Genotoxicity and Carcinogenicity
Numerous studies have linked cyclic 1,N2-propanodeoxyguanosine adducts to genotoxic effects, contributing to cancer risk assessments.
- Crotonaldehyde Exposure : A study demonstrated that Fischer 344 rats exposed to crotonaldehyde showed significant levels of cyclic 1,N2-propanodeoxyguanosine adducts in various organs, indicating its potential carcinogenic effects .
- 2-Hexenal Interaction : Another investigation revealed the formation of these adducts upon exposure to 2-hexenal, a compound found in food, suggesting a dietary source of genotoxic risk .
Environmental Impact
Research has shown that exposure to environmental pollutants such as tobacco smoke can lead to the formation of cyclic 1,N2-propanodeoxyguanosine adducts.
- Tobacco Smoke Studies : Inhalation studies indicated that components in environmental tobacco smoke could significantly increase the levels of these DNA adducts in exposed individuals .
Implications for Cancer Risk Assessment
Understanding the formation and effects of cyclic 1,N2-propanodeoxyguanosine is crucial for evaluating cancer risks associated with dietary and environmental exposures.
| Compound | Source | Adduct Formation | Health Implications |
|---|---|---|---|
| Crotonaldehyde | Industrial Chemical | High levels detected in rat organs | Genotoxicity linked to cancer risk |
| Acrolein | Environmental Pollutant | Significant DNA damage observed | Potential contributor to lung cancer |
| 2-Hexenal | Dietary Source | Formation detected in vivo | Possible role in human carcinogenicity |
特性
CAS番号 |
85352-97-2 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC名 |
(6R,8R)-8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6-,7+,8-,9-,10-/m1/s1 |
InChIキー |
DKBDYPZFCQIHPX-JDDHQFAOSA-N |
SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
異性体SMILES |
C[C@@H]1C[C@H](N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Key on ui other cas no. |
85352-97-2 |
同義語 |
C-1,N-PDGU cyclic 1,N(2)-propanodeoxyguanosine cyclic 1,N(2)-propanodeoxyguanosine, (6S-trans)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















